Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyrrolidinone moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed via the cyclization of γ-amino acids or their derivatives.
Coupling Reactions: The thiazole and pyrrolidinone intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules
Biology and Medicine
In medicinal chemistry, Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and pyrrolidinone moiety could play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based drugs.
Pyrrolidinone derivatives: Compounds like piracetam and levetiracetam, which are used as nootropic agents, also contain the pyrrolidinone moiety.
Uniqueness
What sets This compound apart is its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a thiazole ring and a pyrrolidine moiety. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O4S, with a molecular weight of approximately 339.41 g/mol. The structural representation includes functional groups that enhance its reactivity and biological potential.
Biological Activities
Research indicates that compounds containing thiazole and pyrrolidine structures often exhibit significant pharmacological properties. Key biological activities associated with this compound include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential for use in treating infections.
- Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Anticancer | Cytotoxic effects on HCT116 cell line | |
Analgesic properties | Potential pain-relieving effects |
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited antimicrobial activity against a range of pathogens, including resistant strains. The compound's structure contributed to its ability to disrupt bacterial cell walls.
- Cytotoxicity Assays : In vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of both the thiazole and pyrrolidine components in enhancing biological activity compared to simpler derivatives.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- The thiazole ring contributes to interactions with specific biological targets, potentially inhibiting essential enzymes or pathways in microbial or cancer cells.
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H21N3O4S/c1-8(2)6-18-7-10(5-11(18)19)13(20)17-15-16-9(3)12(23-15)14(21)22-4/h8,10H,5-7H2,1-4H3,(H,16,17,20) |
InChI Key |
BYESWLFXILCALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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